6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C15H17N7OS and its molecular weight is 343.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research studies have demonstrated the synthesis of pyridazinones and pyridazine-6-imines using related compounds as key intermediates. These compounds are of interest due to their potential in various chemical applications (Sayed, Khalil, Ahmed, & Raslan, 2002).
- Another study focused on synthesizing a series of derivatives incorporating 3,5-dimethyl-1H-pyrazole into different nitrogen and sulfur-containing heterocyclic structures. These chemical structures have been explored for their potential biological activities (Al-Smaisim, 2012).
- The utility of related compounds in the synthesis of various heterocycles, such as coumarin derivatives with potential antiproliferative agents, has been investigated. This highlights the compound's relevance in developing new therapeutic agents (Gomha, Zaki, & Abdelhamid, 2015).
Biological and Medicinal Applications
- A study reported the synthesis of novel heterocyclic compounds containing sulfonamido moieties, showing high antibacterial activity. This suggests potential applications of these compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
- The synthesis and antibacterial evaluation of 1,4-benzothiazine derivatives have been conducted, indicating their potential as antibacterial drugs. This research underscores the importance of such compounds in medicinal chemistry (Dabholkar & Gavande, 2016).
- Additionally, the antimicrobial activities of pyridazine derivatives and related compounds have been studied. These findings are crucial for drug development and pharmaceutical research (El-Mariah, Hosny, & Deeb, 2006).
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-10-5-11(2)22(17-10)13-3-4-15(23)21(18-13)9-12-7-20(8-12)14-6-16-24-19-14/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCARUYBNAAMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NSN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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